molecular formula C6H11NO B1313904 3-Methylpiperidin-4-one CAS No. 5773-58-0

3-Methylpiperidin-4-one

Cat. No. B1313904
CAS RN: 5773-58-0
M. Wt: 113.16 g/mol
InChI Key: KTWRIXHINMYODR-UHFFFAOYSA-N
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Description

3-Methylpiperidin-4-one is a compound with the CAS Number 5773-58-0 . It has a molecular weight of 113.16 . The IUPAC name for this compound is 3-methyl-4-piperidinone .


Synthesis Analysis

The synthesis of 3-Methylpiperidin-4-one and its derivatives has been a subject of research. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-4-one can be analyzed using various techniques. For example, single-crystal X-ray diffraction can be used to determine the crystal structure .


Chemical Reactions Analysis

The chemical reactions involving 3-Methylpiperidin-4-one have been studied. For instance, the compound 3-chloro-2,6-bis (4-chlorophenyl)-3-methylpiperidin-4-one was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

3-Methylpiperidin-4-one is a liquid at room temperature . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

  • Pharmaceutical Industry

    • Piperidines, including 3-Methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
  • Antimicrobial Activity

    • A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized and tested for their in vitro antibacterial activity against various strains . Some of these compounds exhibited significant antimicrobial activity .
  • Artificial Fibre Industry

    • 1-Methyl-4-piperidone, a similar compound, is widely used in the artificial fibre industry . They are polymerizable and used as nylon precursors .
  • Organic Synthesis

    • These compounds have excellent applications as solvents and as intermediates for organic synthesis .
  • Inks and Water Soluble Paints

    • They are used in the aqueous carrier medium and amide penetrants in inks and water soluble paints .
  • Spiropiperidine Rings

    • N-Methyl-4-piperidone can be used as a reactant to prepare spiropiperidine rings .
  • Synthesis of Other Chemicals

    • 3-Methylpiperidin-4-one can be used as a reactant in the synthesis of other chemicals. For example, it can be used in the preparation of spiropiperidine rings .
  • Precursor to Pyridine Derivatives

    • 3-Methylpyridine, a similar compound, is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries .
  • Antiviral Activity

    • Piperidin-4-ones, including 3-Methylpiperidin-4-one, exhibit various biological activities like antiviral activity .
  • Central Nervous System Depressant

    • They also show central nervous system depressant activity .
  • Hypotensive Activity

    • Piperidin-4-ones are known to exhibit hypotensive activity .
  • Analgesic Activity

    • They are also known for their analgesic activity .

Safety And Hazards

3-Methylpiperidin-4-one is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

Future Directions

Piperidine derivatives, including 3-Methylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWRIXHINMYODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484327
Record name 3-methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpiperidin-4-one

CAS RN

5773-58-0
Record name 3-methyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
A Ramalingam, S Kansız, N Dege… - Journal of Chemical …, 2021 - Springer
The 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) compound have been characterized by FT-IR, 1 H-NMR, 13 C-NMR, 1 H- 1 H NOESY spectroscopy and single-…
Number of citations: 49 link.springer.com
J Thanusu, V Kanagarajan, S Nagini… - Journal of enzyme …, 2010 - Taylor & Francis
… To a well stirred solution of 2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-one thiosemicarbazone (0.01mmol) and anhydrous sodium acetate (0.01 mol) in 30 mL of ethanol, was added …
Number of citations: 16 www.tandfonline.com
R Arulraj, S Sivakumar, A Thiruvalluvar, M Kaur… - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C18H16ClF2NO, contains one independent molecule in the asymmetric unit, with the piperidin-4-one ring adopting a slightly distorted chair conformation and an …
Number of citations: 13 iucrdata.iucr.org
J Chakkaravarthy, I Muthuvel… - Ovidius University Annals …, 2020 - sciendo.com
… The ion with mass 265 is most probably due to the 3-methylpiperidin-4-one (IV) cation. The peak obtained at m/z 195 is probably owing to the Ph- +CHNH-CHPh species (V). The peak …
Number of citations: 6 sciendo.com
DSMS ALkhafaji, AAM Fenjan… - Al-Nahrain Journal of …, 2018 - anjs.edu.iq
… The homologous series of 2,6-bis(4-Subtituetphenyl)-3-methylpiperidin-4-one compounds … With 2,6-bis(4-Subtituetphenyl)-3-methylpiperidin-4-one to sythesize target compounds 2a-…
Number of citations: 1 www.anjs.edu.iq
N Lalinde, J Moliterni, D Wright… - Journal of medicinal …, 1990 - ACS Publications
… All the compounds in Table I were synthesized with l-benzyl-3methylpiperidin-4-one (5) or with l-phenethyl-3-methylpiperidin-4-one (26) as the starting material, which were prepared …
Number of citations: 29 pubs.acs.org
S Kant Sahu, B Kumar Dubey… - Mini Reviews in …, 2013 - ingentaconnect.com
… A new series of 2,6-diaryl-3-methylpiperidin-4-one and its derivatives 66 (Scheme 10) was evaluated for analgesic activity. The analgesic activity was determined by tail immersion …
Number of citations: 21 www.ingentaconnect.com
J Mallika, T Brindha… - Journal of Master …, 2015 - ir.psgcas.ac.in
… In the present study, the synergistic effect between starch and 2,6-diphenyl-3-methylpiperidin-4-one have been investigated. More recently, Mobin et al, [28] investigated starch in …
Number of citations: 26 ir.psgcas.ac.in
P Gayathri, P Sakthivel, S Ponnuswamy… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C21H23NO4, contains two crystallographically independent molecules A and B. In both molecules, the piperidine-4-one rings adopt a …
Number of citations: 2 scripts.iucr.org
S Dheenadhayalan, R Roja… - Oriental Journal of …, 2018 - search.proquest.com
Gum exudates of eucalyptus globles (GEG) was identified as green inhibitor for MS dissolution in 1N HCl using gravimetric method at 303-323K. Efficiency of GEG was synergistically …
Number of citations: 2 search.proquest.com

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